molecular formula C13H14FNO3 B1628412 1-(3-Fluorobenzamido)cyclopentanecarboxylic acid CAS No. 912771-14-3

1-(3-Fluorobenzamido)cyclopentanecarboxylic acid

Cat. No. B1628412
CAS RN: 912771-14-3
M. Wt: 251.25 g/mol
InChI Key: FFESZPGAZMIMHB-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzamido)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C13H14FNO3 . It has a molecular weight of 251.25 g/mol .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C13H14FNO3/c14-10-5-3-4-9 (8-10)11 (16)15-13 (12 (17)18)6-1-2-7-13/h3-5,8H,1-2,6-7H2, (H,15,16) (H,17,18) . The Canonical SMILES is C1CCC (C1) (C (=O)O)NC (=O)C2=CC (=CC=C2)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.25 g/mol . It has a XLogP3-AA value of 2, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . Its exact mass and monoisotopic mass are 251.09577147 g/mol . Its topological polar surface area is 66.4 Ų . It has 18 heavy atoms .

Scientific Research Applications

Material Science Applications

Fluorinated compounds have been explored for their unique properties in material science, such as enhancing the stability and efficiency of photoredox systems. For example, the development of new protocols for tri- and difluoromethylation has become vital in synthetic organic chemistry due to the versatility of Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a useful tool for radical reactions through visible-light-induced single-electron-transfer (SET) processes, facilitating efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Biomedical Applications

In biomedical research, fluorinated compounds have shown promise as imaging agents and in the development of new therapeutic molecules. For instance, "2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, [18F]DCFPyL," a PSMA-based PET imaging agent for prostate cancer, highlights the critical role of fluorinated compounds in diagnostic imaging. PSMA is upregulated in prostate cancer epithelia and in the neovasculature of most solid tumors, making [18F]DCFPyL a potential imaging agent for PSMA-expressing tissues (Chen et al., 2011).

Chemical Synthesis and Reactivity

Fluorinated compounds are also pivotal in chemical synthesis and reactivity, offering pathways to novel compounds with potential applications in various domains. The formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride, leading to fluorescent 1-amino-2,3-naphthalic anhydrides, demonstrates the innovative use of fluorinated compounds in synthesizing new materials. This multistep process involves nitrogen-centered radical generation and offers a method to produce a diverse array of naphthalimides with fluorescent properties (Lu et al., 2022).

properties

IUPAC Name

1-[(3-fluorobenzoyl)amino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-10-5-3-4-9(8-10)11(16)15-13(12(17)18)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFESZPGAZMIMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587561
Record name 1-(3-Fluorobenzamido)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzamido)cyclopentanecarboxylic acid

CAS RN

912771-14-3
Record name 1-[(3-Fluorobenzoyl)amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorobenzamido)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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